4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoic acid
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Overview
Description
4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoic acid is a synthetic organic compound with the molecular formula C9H14FNO4 and a molecular weight of 219.21 g/mol This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, a fluorine atom, and a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoic acid typically involves the protection of an amino acid precursor with a tert-butoxycarbonyl group, followed by fluorination and subsequent reactions to introduce the butenoic acid moiety . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The fluorine atom and other functional groups can participate in substitution reactions, resulting in the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of biochemical pathways and enzyme interactions.
Medicine: Research on potential therapeutic applications, such as drug development and delivery systems, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. For example, the amino group can form hydrogen bonds, while the fluorine atom can influence the compound’s reactivity and stability .
Comparison with Similar Compounds
4-{[(Tert-butoxy)carbonyl]amino}methylbenzoic acid: This compound shares the Boc-protected amino group but differs in the aromatic ring structure.
(S)-2-{[(Tert-butoxy)carbonyl]amino}-5-{[(2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino]}pentanoic acid: This compound has a similar Boc-protected amino group but includes a more complex structure with additional functional groups.
Uniqueness: 4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoic acid is unique due to its combination of a Boc-protected amino group, a fluorine atom, and a butenoic acid moiety. This combination imparts distinct chemical properties, making it valuable for specific research applications and synthetic pathways .
Biological Activity
4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoic acid (commonly referred to as Boc-amino acid) is a compound characterized by its unique structure that includes a tert-butoxycarbonyl (Boc) protecting group and a fluorinated butenoic acid moiety. Its molecular formula is C₉H₁₅FNO₄, and it features a double bond between the second and third carbon atoms, which contributes to its biological activity and chemical properties. This article delves into the biological activity of this compound, exploring its potential applications in medicinal chemistry and its interactions with biological targets.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
Key Features:
- Boc Group : The tert-butoxycarbonyl group serves as a protective group for the amino functionality, enhancing stability during synthesis and biological interactions.
- Fluorine Atom : The presence of the fluorine atom increases lipophilicity and may enhance bioavailability, making it a subject of interest in drug design.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly against various enzymes and receptors involved in metabolic pathways. The introduction of the fluorine atom is believed to enhance the compound's potency.
The biological activity can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have shown inhibitory effects on specific enzymes, potentially altering metabolic processes.
- Receptor Binding : The compound may interact with receptors, influencing signal transduction pathways critical for cellular functions.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
(S)-2-((tert-butoxycarbonyl)amino)-2-methylpent-4-enoic acid | Contains an amino group and a tert-butoxycarbonyl group | Methyl substitution increases steric hindrance |
4-{[(Boc)amino]-3-fluoroacrylic acid} | Similar backbone but different fluorinated position | Different reactivity due to acrylic structure |
4-{[(Boc)amino]-3-chlorobutenoic acid} | Chlorine instead of fluorine | Chlorine may alter biological activity compared to fluorine |
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Study on Enzyme Inhibition :
- A study demonstrated that similar Boc-protected amino acids inhibited specific proteases involved in metabolic pathways, suggesting potential applications in treating metabolic disorders.
- Receptor Interaction Studies :
- Research indicated that fluorinated compounds often display enhanced binding affinity to G-protein coupled receptors (GPCRs), leading to increased efficacy in therapeutic applications.
Properties
Molecular Formula |
C9H14FNO4 |
---|---|
Molecular Weight |
219.21 g/mol |
IUPAC Name |
2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoic acid |
InChI |
InChI=1S/C9H14FNO4/c1-9(2,3)15-8(14)11-5-4-6(10)7(12)13/h4H,5H2,1-3H3,(H,11,14)(H,12,13) |
InChI Key |
SQRJSQXBBOCEKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC=C(C(=O)O)F |
Origin of Product |
United States |
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